PF-04217903

Overview

Description

PF-04217903 is a highly selective, ATP-competitive inhibitor of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase, which plays a critical role in tumor growth, metastasis, and angiogenesis . Preclinical studies demonstrate its potency, with an IC50 of 4.8 nM against wild-type c-Met and >1,000-fold selectivity over 150 other kinases, making it one of the most specific c-Met inhibitors developed to date . This compound effectively inhibits c-Met-driven processes such as tumor cell proliferation, migration, and invasion in vitro and shows marked antitumor activity in xenograft models harboring MET amplification or hepatocyte growth factor (HGF)/c-Met autocrine loops . Clinical Phase I trials confirmed its safety at doses up to 120 mg, with a recommended starting dose of 50 mg twice daily for cancer patients .

Preparation Methods

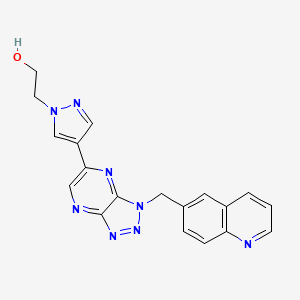

Synthetic Routes and Reaction Conditions: PF-04217903 is synthesized through a series of chemical reactions involving the formation of a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo[b]azabenzene . The synthesis involves multiple steps, including the formation of intermediates and their subsequent reactions under controlled conditions.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to facilitate the reactions and achieve the desired product.

Chemical Reactions Analysis

Fluoroethylation with [¹⁸F]FETos

The final fluorination step involves reacting compound 5 with 2-fluoroethyl tosylate ([¹⁸F]FETos):

text5 + [¹⁸F]FETos → [¹⁸F]PF-04217903

-

Optimized Conditions :

Table 1 : Solvent and Base Screening for [¹⁸F]FETos Incorporation

| Entry | Solvent | Base | Conversion |

|---|---|---|---|

| 1 | DMF | Cs₂CO₃ | 99% |

| 2 | DMF | None | 40% |

| 3 | MeCN | None | 45% |

| 6 | THF | Cs₂CO₃ | 83% |

DMF with Cs₂CO₃ achieved near-quantitative conversion due to improved solubility and base strength.

Key Reaction Mechanisms

-

Suzuki Coupling : Pd-catalyzed C–C bond formation between aryl halides and boronic acids.

-

Boc Deprotection : Acidic cleavage (TFA) of the tert-butoxycarbonyl group.

-

N-Alkylation : Nucleophilic substitution of tosylate with pyrazole nitrogen .

Stability and Byproduct Analysis

Structural Confirmation

This synthesis leverages modern cross-coupling and fluorination techniques to achieve a high-purity c-Met inhibitor. The reaction optimization data (Table 1) and automated radiosynthesis protocol highlight the precision required for producing this compound and its isotopologues .

Scientific Research Applications

PF-04217903 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the c-Met pathway and its role in various chemical reactions.

Biology: Employed in biological studies to investigate the effects of c-Met inhibition on cellular processes such as proliferation, migration, and invasion

Medicine: Explored for its potential therapeutic applications in treating cancers that exhibit c-Met dysregulation. .

Industry: Utilized in the development of targeted therapies and as a reference compound in drug discovery and development.

Mechanism of Action

PF-04217903 exerts its effects by selectively inhibiting the c-Met kinase. The c-Met receptor tyrosine kinase is frequently mutated or abnormally activated in late-stage human cancers and plays a critical role in tumor progression, invasive growth, and angiogenesis . This compound inhibits c-Met phosphorylation, leading to the suppression of downstream signaling pathways involved in tumor cell proliferation, survival, migration, and invasion . Additionally, it exhibits antiangiogenic properties by reducing tumor microvessel density and plasma levels of vascular endothelial growth factor A and interleukin-8 .

Comparison with Similar Compounds

Selectivity and Kinase Inhibition Profiles

PF-04217903 distinguishes itself through exceptional selectivity. Unlike earlier c-Met inhibitors like SGX523 and JNJ-38877605 , which failed in clinical trials due to off-target toxicity and poor pharmacokinetics, this compound maintained >1,000-fold selectivity over 208 kinases, including structurally related tyrosine kinases . For example:

- KRC-00715 , a pyridoxazine-based c-Met inhibitor, showed comparable selectivity to this compound in kinase panel assays but required structural modifications to avoid patent conflicts .

Table 1: Selectivity and Potency of c-Met Inhibitors

| Compound | Target | IC50 (c-Met) | Selectivity (vs. Other Kinases) | Clinical Stage |

|---|---|---|---|---|

| This compound | c-Met | 4.8 nM | >1,000-fold | Phase I Completed |

| SGX523 | c-Met | ~10 nM | Moderate (clinical failure) | Discontinued |

| JNJ-38877605 | c-Met | 4 nM | Moderate (hepatotoxicity) | Discontinued |

| Tivantinib | c-Met/GSK3 | 100–300 nM | Low (off-target GSK3 inhibition) | Phase III (halted) |

| KRC-00715 | c-Met | 3.2 nM | >1,000-fold | Preclinical |

Resistance Profiles

This compound faces resistance mechanisms shared with other c-Met inhibitors, such as secondary mutations (e.g., M1268T) and oncogene switching (e.g., MAPK activation via SND1-BRAF fusions) .

Combination Therapy Efficacy

This compound synergizes with agents targeting parallel pathways:

- Sunitinib: Combined use blocked vascular expansion in sunitinib-resistant tumors (EL4, LLC models), achieving 54% tumor growth inhibition compared to monotherapy .

- RON shRNA : In HT29 colorectal cancer models, dual inhibition of c-Met and RON enhanced antitumor efficacy to 77% vs. 38% with this compound alone .

In contrast, PD0325901 (a MAP2K1/2 inhibitor) targets the ERK pathway but lacks direct c-Met activity, limiting its utility in c-Met-driven cancers .

Pharmacokinetics and Metabolism

This compound’s hepatic clearance is influenced by aldehyde oxidase (AO) metabolism, a trait shared with zoniporide and zaleplon . However, its clearance was underestimated by 7.9–14.9-fold in preclinical models, a challenge also observed with other AO substrates . This contrasts with carbazeran , which has predictable pharmacokinetics due to lower AO dependence .

Structural and Binding Comparisons

Binding models reveal that this compound occupies the c-Met ATP-binding pocket through interactions with hinge residues (e.g., Met1160), similar to imidazo[1,2-a]pyridine derivatives (e.g., compound 15g). However, structural modifications in this compound reduce off-target binding, enhancing selectivity .

Biological Activity

PF-04217903 is a selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase (RTK), which plays a crucial role in various cancers by regulating processes such as cell proliferation, survival, migration, invasion, and angiogenesis. Its biological activity has been extensively studied, revealing significant potential for therapeutic applications in oncology.

This compound selectively inhibits c-Met with over 1,000-fold selectivity compared to more than 150 other kinases, making it one of the most selective c-Met inhibitors available. The compound demonstrates high affinity with an IC50 value ranging from 3.1 nM to 142 nM against different targets . Upon binding to c-Met, this compound prevents its phosphorylation and subsequent activation of downstream signaling pathways, including MAPK and PI3K/AKT pathways, which are critical for tumor growth and metastasis .

Key Findings from Research Studies

- In Vitro Efficacy : this compound has shown potent inhibition of tumor cell proliferation and survival in MET-amplified cell lines. In studies involving human tumor models, the compound effectively reduced cell migration and invasion .

- In Vivo Efficacy : In xenograft models expressing high levels of c-Met, this compound exhibited dose-dependent antitumor activity. However, complete inhibition of c-Met activity resulted in only partial tumor growth inhibition (38%-46%), suggesting that additional mechanisms may contribute to tumor resistance .

- Combination Therapies : The combination of this compound with other agents has been explored to enhance antitumor efficacy. For instance, combining it with RON shRNA knockdown led to a significant increase in apoptosis and enhanced tumor inhibition compared to either treatment alone .

- Resistance Mechanisms : Prolonged exposure to this compound in certain gastric cancer cell lines resulted in resistance due to the emergence of a novel SND1-BRAF fusion protein that activates the MAPK pathway. This underscores the importance of understanding resistance mechanisms when developing treatment strategies involving c-Met inhibitors .

Biological Activity Summary Table

| Parameter | Value |

|---|---|

| Selectivity | >1000-fold for c-Met over 150 kinases |

| IC50 (wild-type c-Met) | 6-7 nM |

| IC50 (various mutants) | Varies (specific values not provided) |

| Tumor Growth Inhibition | 38%-46% in high c-Met models |

| Resistance Mechanism | SND1-BRAF fusion protein |

Case Study 1: Sensitivity in Tumor Models

A study assessed the sensitivity of various human tumor models to this compound. Results indicated that while the compound effectively inhibited tumor growth in MET-amplified models, its efficacy was limited by the presence of alternative oncogenic pathways .

Case Study 2: Resistance Development

In another investigation involving gastric cancer cells (GTL16), prolonged exposure to this compound led to resistance through a chromosomal rearrangement producing a constitutively active SND1-BRAF fusion protein. This case highlights the need for combination therapies to overcome resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the key pharmacological properties of PF-04217903, and how do they inform its use in preclinical cancer research?

this compound is a highly selective ATP-competitive c-Met inhibitor with an IC50 of 4.8 nM. It demonstrates >1,000-fold selectivity for c-Met over 208 other kinases, making it a critical tool for studying c-Met-driven oncogenesis. Key properties include its sensitivity to c-Met mutations (e.g., R988C, H1094R) and resistance to Y1230C mutations (IC50 >10 μM). Preclinical models (e.g., GTL-16, H1993 cells) show dose-dependent inhibition of tumor growth and downstream signaling pathways (AKT, STAT5, Gab-1) .

Q. What experimental protocols are recommended for assessing this compound's inhibitory activity in vitro?

Standard protocols involve:

- Kinase assays : Measure IC50 using recombinant c-Met kinase domains, including wild-type and mutant variants (e.g., H1094R, T1010I).

- Cell proliferation assays : Use c-Met-amplified cell lines (e.g., GTL-16, IC50 = 12 nM; H1993, IC50 = 30 nM) with endpoints like ATP quantification or caspase-3 activation for apoptosis detection.

- Western blotting : Validate target engagement by analyzing phosphorylation status of c-Met and downstream effectors (e.g., Erk1/2, 4E-BP1) .

Q. How is this compound administered in preclinical in vivo models, and what pharmacokinetic parameters are critical?

In murine xenograft models (e.g., GTL-16, U87MG), this compound is administered orally at 1–50 mg/kg daily. Key pharmacokinetic parameters include:

- EC50 for tumor growth inhibition : 13 nM (GTL-16 model).

- Hepatic clearance : Estimated via physiological-based pharmacokinetic modeling, with plasma protein binding and intrinsic clearance (CLint,u) derived from S9 fraction stability assays. Monitoring c-Met phosphorylation suppression (EC50 = 10 nM) and downstream biomarkers (e.g., IL-8, VEGFA) is essential .

Advanced Research Questions

Q. How does this compound's efficacy vary across c-Met mutations, and what structural insights explain these differences?

this compound inhibits c-Met-H1094R (IC50 = 3.1 nM), R988C (6.4 nM), and T1010I (6.7 nM) but is ineffective against Y1230C (IC50 >10 μM). Methodological approaches include:

- Crystallography : Resolve mutation-induced ATP-binding pocket alterations.

- Mutant kinase profiling : Compare inhibition kinetics across isoforms using purified enzymes.

- Cell-based resistance models : Engineer Y1230C-expressing lines to study compensatory pathways (e.g., PDGFRβ upregulation) .

Q. What experimental designs are optimal for evaluating this compound in combination therapies?

- Synergy studies : Combine with agents like sunitinib (anti-angiogenic) or cetuximab (EGFR inhibitor) in models of resistance (e.g., EL4, LLC tumors). Assess additive effects via Chou-Talalay analysis.

- Endpoint selection : Monitor tumor vascularization (CD31 staining), apoptosis (cleaved caspase-3), and dual pathway suppression (e.g., c-Met + VEGFR/PDGFR).

- Dose optimization : Use isobolograms to determine subtherapeutic doses that maximize efficacy while minimizing toxicity .

Q. How can researchers resolve contradictions in this compound's activity across tumor models?

Discrepancies (e.g., efficacy in GTL-16 vs. resistance in Y1230C models) require:

- Biomarker stratification : Validate c-Met amplification/mutation status via FISH or NGS.

- Pathway redundancy analysis : Use phosphoproteomics to identify bypass mechanisms (e.g., PI3K/AKT reactivation).

- In vivo pharmacodynamics : Correlate drug exposure with target modulation in resistant tumors .

Q. What pharmacodynamic markers are most reliable for assessing this compound's activity in vivo?

Key markers include:

- c-Met phosphorylation : Suppression in tumor lysates (Western blot).

- Downstream mediators : Reduced phospho-Erk1/2, Gab-1, and STAT5.

- Angiogenesis markers : Serum IL-8 and VEGFA levels (ELISA).

- Apoptosis : Cleaved caspase-3 immunohistochemistry .

Q. Methodological Notes

- Data Interpretation : Always contextualize IC50 values with mutation status and cellular context (e.g., c-Met amplification vs. ligand-dependent activation).

- Controlled Variables : Standardize in vitro assays using ATP concentrations reflecting physiological levels (1–10 mM) .

- Ethical Considerations : Adhere to ARRIVE guidelines for in vivo studies, ensuring statistical power and humane endpoints .

Properties

IUPAC Name |

2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N8O/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16/h1-5,8-10,12,28H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMUGYOXRHVNMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026097 | |

| Record name | 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956905-27-4 | |

| Record name | PF-04217903 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956905274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04217903 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12848 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04217903 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYJ9ATV1IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.